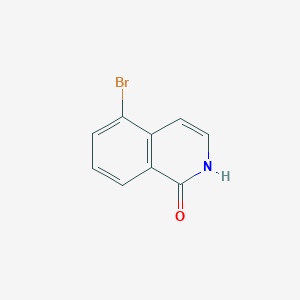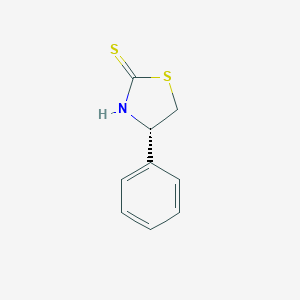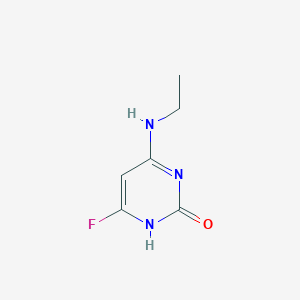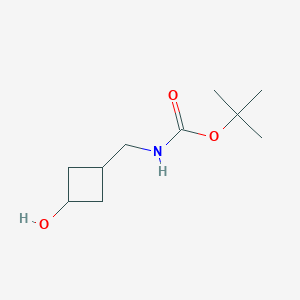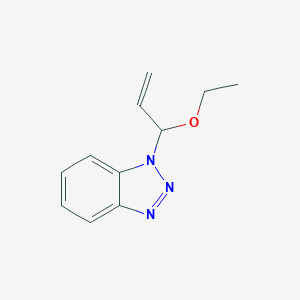
4-hydroxy-N-phenylbenzenesulfonamide
Overview
Description
4-hydroxy-N-phenylbenzenesulfonamide is a compound belonging to the sulfonamide class, known for various applications in medicinal chemistry and materials science. Sulfonamides are a group of compounds characterized by the sulfonamide group, which includes a sulfur atom connected to two oxygen atoms and one nitrogen atom. These compounds exhibit diverse chemical properties and have been explored for their potential in various fields.
Synthesis Analysis
The synthesis of 4-hydroxy-N-phenylbenzenesulfonamides and related compounds often involves the reaction of appropriate benzenesulfonamides with hydroxy or halogenated derivatives. For example, one study describes the synthesis of a related sulfonamide by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol, showcasing a typical method for synthesizing hydroxy-substituted benzenesulfonamides (G. Naganagowda, A. Petsom, 2011).
Molecular Structure Analysis
The molecular structure of sulfonamides, including 4-hydroxy-N-phenylbenzenesulfonamide, is characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These analyses provide detailed information on the bond lengths, bond angles, and overall geometry of the molecule. For example, a study on a closely related sulfonamide used DFT calculations and experimental techniques to characterize the structure and spectroscopic properties, confirming the molecular geometry and functional groups' positions (Ümit Ceylan et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including 4-hydroxy-N-phenylbenzenesulfonamides, can participate in various chemical reactions due to their functional groups. They are known for their ability to form complexes with metals, undergo nucleophilic substitution reactions, and serve as ligands in coordination chemistry. The reactivity can be influenced by the presence of the hydroxy group, which may enhance the compound's acidity and reactivity towards electrophiles.
Physical Properties Analysis
The physical properties of 4-hydroxy-N-phenylbenzenesulfonamides, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. These properties are determined by the compound's molecular structure and can be studied through crystallographic analysis and solubility tests. For instance, crystal structures of related sulfonamides have shown how supramolecular interactions influence the material's architecture (V. Z. Rodrigues et al., 2015).
Scientific Research Applications
Drug Allergy Detection : A method for determining 4-hydroxylaminobenzenesulfonamide, which is a compound related to drug allergies caused by sulfanilamide, was developed. This method was selective and precise for detecting the compound in biological materials (Yamamoto et al., 1973).
Antimicrobial Activity : A disulfonimide derivative, including 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, was studied for its antimicrobial activity. The compound showed significant antibacterial and antifungal activities (Eren et al., 2018).
Cancer Research : Various arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide were investigated for their potential as cancer therapeutics. These compounds showed promise in inhibiting tumor growth in animal models of cancer (Mun et al., 2012).
Synthesis and Structural Analysis : The synthesis and structural characterization of various benzenesulfonamide derivatives have been conducted, providing insights into their potential applications in different fields, including pharmaceuticals (Naganagowda & Petsom, 2011).
Cyclooxygenase-2 Inhibitors : Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors has been conducted, leading to the identification of potent, selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Safety and Hazards
Future Directions
The future directions for the study of 4-hydroxy-N-phenylbenzenesulfonamide could involve further investigation into its crystal growth properties . Understanding the factors that influence its needle-like crystal morphology could help in the design of processes for the production of less problematic crystal products .
Mechanism of Action
Target of Action
The primary target of 4-hydroxy-N-phenylbenzenesulfonamide is the Estrogen receptor (ESR) . The ESR is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
It is known that ligand binding to the esr induces a conformational change, allowing subsequent or combinatorial association with multiprotein coactivator complexes . This interaction can mediate ERE-independent signaling and can also act synergistically with NF-kappa-B to activate transcription .
Biochemical Pathways
Given its target, it is likely to impact pathways regulated by the estrogen receptor, which include cellular proliferation and differentiation pathways .
Result of Action
Given its target, it is likely to influence cellular proliferation and differentiation .
properties
IUPAC Name |
4-hydroxy-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-11-6-8-12(9-7-11)17(15,16)13-10-4-2-1-3-5-10/h1-9,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDVIQXSESHKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432850 | |
| Record name | 4-hydroxy-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-phenylbenzenesulfonamide | |
CAS RN |
161356-05-4 | |
| Record name | 4-hydroxy-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why does 4-hydroxy-N-phenylbenzenesulfonamide form needle-like crystals?
A: Both 4-hydroxy-N-phenylbenzenesulfonamide (HPS) and carbamazepine (CBZ) form I exhibit anisotropic crystal growth, resulting in needle-like morphologies [, ]. This anisotropic growth is primarily attributed to the van der Waals contact stacking of the molecules within the crystal structure []. The research suggests that the direction of fastest growth corresponds to the direction of these molecular stacks. The molecules are arranged to maximize van der Waals interactions in this direction, promoting faster growth along this axis compared to others.
Q2: How does the presence of hydrogen bonding affect the dissolution of HPS crystals compared to CBZ?
A: While both HPS and CBZ form I exhibit anisotropic dissolution, HPS dissolves much slower []. This difference is attributed to the presence of hydrogen bonding chains within the HPS crystal structure []. These hydrogen bonds provide additional intermolecular forces that need to be overcome during the dissolution process, leading to a slower rate compared to CBZ, which lacks such extensive hydrogen bonding. Although the hydrogen bonding direction is perpendicular to the fastest growth direction, the dominant factor for dissolution rate appears to be the weaker interactions at the ends of the molecular stacks, leading to preferential dissolution in that direction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




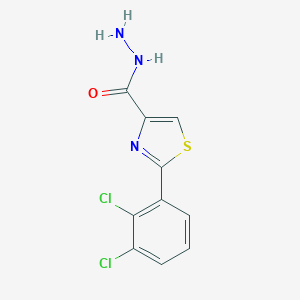

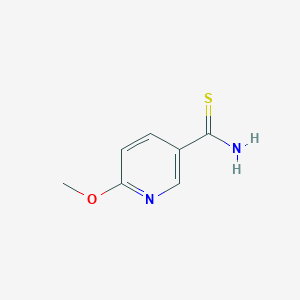
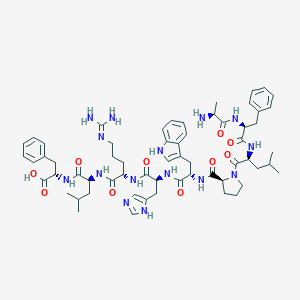
![3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66414.png)

